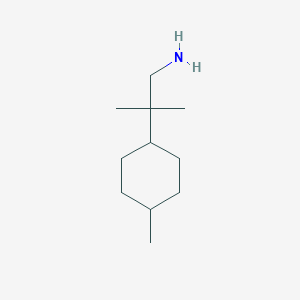

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine

Description

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is a branched aliphatic amine featuring a 4-methylcyclohexyl substituent. This cycloaliphatic group confers unique steric and electronic properties, distinguishing it from aromatic or heterocyclic analogues.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2-methyl-2-(4-methylcyclohexyl)propan-1-amine |

InChI |

InChI=1S/C11H23N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h9-10H,4-8,12H2,1-3H3 |

InChI Key |

PHUHGAKQBFPMRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Reduction of 4-Methylcyclohexanone Oxime

A predominant method involves the reduction of 4-methylcyclohexanone oxime to the corresponding amine. This approach is well-documented in patent literature, notably in patent CZ2005230A3, which describes a novel process for synthesizing trans-4-methylcyclohexylamine derivatives.

$$ \text{4-Methylcyclohexanone oxime} \xrightarrow[\text{Na in alcohol}]{\text{Reduction}} \text{2-Methyl-2-(4-methylcyclohexyl)propan-1-amine} $$

- Reduction typically employs sodium metal in ethanol or other alcohols.

- The process yields a mixture with a high trans-isomer content (~98.3%), as confirmed by GC analysis.

- Purification involves salt formation (e.g., pivalate or hydrochloride salts) to enhance purity and facilitate isolation.

Data Table 1: Reduction Reaction Conditions and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Reducing agent | Sodium metal | |

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Yield | 75.5 g of product | |

| Purity (GC) | 98.5% 4-methylcyclohexylamine | |

| Isomer ratio (trans/cis) | 98.3:1.7 |

Catalytic Hydrogenation of Cyclic Intermediates

Another approach involves catalytic hydrogenation of cyclic imines or oximes derived from methylcyclohexanone precursors. This method allows stereoselective synthesis of the trans-isomer, critical for pharmaceutical applications.

- Catalyst: Palladium on carbon (Pd/C)

- Hydrogen pressure: 1-5 atm

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- High selectivity for trans-isomer

- Purification via recrystallization or salt formation

Synthesis via Amination of Cyclohexyl Derivatives

A more direct route involves nucleophilic substitution or addition reactions on methyl-substituted cyclohexyl halides or related intermediates, followed by amination.

$$ \text{4-Methylcyclohexyl halide} + \text{Ammonia or primary amines} \rightarrow \text{2-Methyl-2-(4-methylcyclohexyl)propan-1-amine} $$

This method benefits from regioselectivity control through reaction conditions and choice of reagents.

Purification and Isomer Control

Achieving a high trans-isomer content is critical. Techniques include:

- Crystallization of salt derivatives (e.g., pivalates) as detailed in patent CZ2005230A3.

- Fractional distillation under reduced pressure to separate isomers based on boiling points.

- Chromatographic methods, such as preparative GC or HPLC, for high-purity isolation.

Note: The purification process significantly influences the stereochemical purity, which is essential for biological activity and regulatory compliance.

Recent Research Discoveries and Innovations

Recent advancements focus on stereoselective synthesis and environmentally friendly methods:

- Use of chiral catalysts to favor the formation of trans-isomers.

- Application of stereoselective oxidation-reduction protocols to improve isomeric purity.

- Development of novel salt forms to enhance stability and ease of handling.

For example, a 2019 study on stereoselective synthesis of cyclohexyl derivatives demonstrated the efficacy of N-oxide reagents (e.g., 4-Methylmorpholine N-oxide) in stereoselective hydroxylation, which can be adapted for precursor modifications in this compound’s synthesis.

Data Summary

Chemical Reactions Analysis

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to yield saturated amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different substituted amines.

Scientific Research Applications

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Amines

Analysis :

- Lipophilicity : The 4-methylcyclohexyl group in the target compound enhances lipophilicity (predicted logP > 3) compared to aromatic analogues like 1-(4-ethylphenyl)-2-methylpropan-1-amine (logP ~2.5) . This property may improve blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) decrease amine basicity (pKa ~8.5 vs. ~10 for aliphatic amines), affecting protonation states under physiological conditions .

Key Observations :

- Reductive amination () and HATU-mediated coupling () are versatile for introducing diverse substituents. However, sterically hindered substrates (e.g., 4-methylcyclohexyl) may require optimized conditions to improve yields.

- Chiral resolution via UPLC () highlights the importance of stereochemistry in biological activity, though enantiomeric data for the target compound are unavailable .

Biological Activity

2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexane ring with methyl substitutions and an amine functional group. Its molecular formula is , with a molecular weight of 169.31 g/mol. The presence of both cyclohexyl and methyl groups contributes to its unique chemical properties, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The amine group facilitates the formation of hydrogen bonds and ionic interactions, which can modulate the activity or function of these targets. This compound may also participate in metabolic pathways where it is converted into active metabolites that exert biological effects.

Key Mechanisms:

- Enzyme Modulation : The compound has been shown to act as a modulator of enzymatic activity, influencing various biochemical pathways.

- Receptor Interaction : It interacts with specific receptors, potentially affecting signaling pathways critical for cellular functions.

Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Anticonvulsant Activity : Although not directly tested, structural analogs have demonstrated significant anticonvulsant properties. For instance, compounds with similar amine structures have been evaluated in models of chemically-induced seizures, suggesting potential therapeutic applications .

- Metabolic Pathways : Research indicates that 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine may be involved in metabolic pathways leading to the formation of active metabolites that could exert various biological effects.

- Comparative Studies : A comparison with structurally similar compounds has revealed unique reactivity patterns that may enhance its biological efficacy. For example, compounds like 2-(4-Methylcyclohexyl)propan-2-ol exhibit different interactions due to the presence of hydroxyl groups instead of amines.

Case Study: Anticonvulsant Profile

A study involving structurally related compounds showed that certain derivatives provided significant protection against seizure models:

| Compound | % Mortality Protection (3h) | % Mortality Protection (24h) |

|---|---|---|

| Control | 0 | 0 |

| l-Menthol | 60 | 40 |

| Phenibut | 60 | 40 |

| Compound X (similar structure) | 100 | 60 |

This table illustrates the potential efficacy of compounds related to 2-Methyl-2-(4-methylcyclohexyl)propan-1-amine in providing protection against seizures, highlighting the importance of structural features in determining biological activity .

Q & A

Q. What synthetic routes are recommended for preparing 2-methyl-2-(4-methylcyclohexyl)propan-1-amine, and how can purity be optimized?

Methodology:

- Reductive Amination: React 4-methylcyclohexanone with methylamine under hydrogen gas in the presence of a catalyst (e.g., Pd/C or NaBHCN). Monitor reaction progress via TLC or GC-MS .

- Chiral Resolution: If stereocenters are present, use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers. Purity (>98%) can be confirmed via H NMR and LC-TOF-MS .

- Purification: Recrystallize from ethanol/water mixtures or use flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structural integrity and stability of this compound be assessed under varying storage conditions?

Methodology:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze via HPLC-UV. Monitor for byproducts like oxidation derivatives (e.g., nitroxides) .

- Thermal Analysis: Use DSC to determine melting points and identify polymorphic transitions. Store at -20°C under argon for long-term stability .

Intermediate Research Questions

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

Methodology:

- LC-MS/MS: Employ a C18 column (e.g., Agilent Zorbax) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels using MRM transitions .

- Residual Solvent Analysis: Use GC-FID with a DB-624 column to identify solvents (e.g., dichloromethane, THF) per ICH Q3C guidelines .

Q. How does the 4-methylcyclohexyl substituent influence the compound’s physicochemical properties (e.g., logP, solubility)?

Methodology:

- LogP Determination: Measure octanol/water partitioning via shake-flask method or predict using software (e.g., MarvinSketch). The cyclohexyl group increases hydrophobicity (logP ~2.5–3.0) .

- Solubility Screening: Use nephelometry in PBS (pH 7.4) and simulated gastric fluid. Compare with analogs lacking the methylcyclohexyl group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported receptor-binding affinities for this compound?

Methodology:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., H-serotonin) in HEK293 cells expressing recombinant receptors. Normalize data to account for batch-to-batch variability .

- Molecular Dynamics Simulations: Model interactions with serotonin receptors (e.g., 5-HT) using GROMACS. Validate with mutagenesis studies on key binding residues .

Q. How can enantiomeric differences impact pharmacological activity, and what experimental designs control for this?

Methodology:

- Enantiomer-Specific Assays: Test (R)- and (S)-enantiomers in vitro (e.g., cAMP accumulation in CHO cells) and in vivo (rodent models). Use chiral SFC for high-throughput screening .

- Crystallography: Solve X-ray structures of enantiomer-receptor complexes to identify steric clashes or hydrogen-bonding variations .

Q. What computational models predict the compound’s metabolic pathways and potential toxic metabolites?

Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.